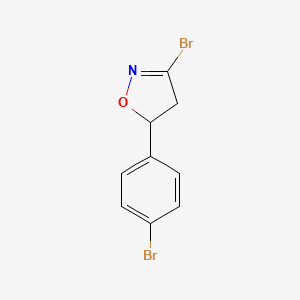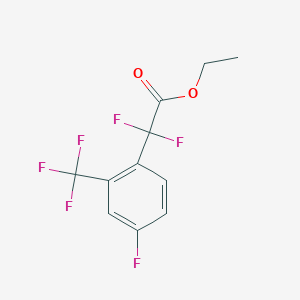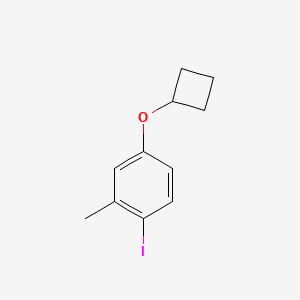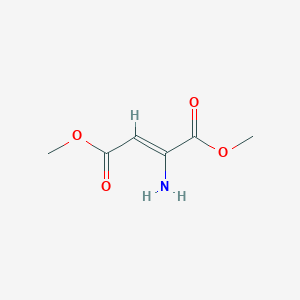![molecular formula C7H7BCl2O3 B12092942 Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- CAS No. 851756-55-3](/img/structure/B12092942.png)
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of significant interest due to its versatile reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an aryl lithium or Grignard reagent with trimethyl borate followed by hydrolysis yields the desired boronic acid . In the case of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, the starting material would be 2,6-dichloro-3-(hydroxymethyl)phenyl lithium or Grignard reagent.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronic acids generally involves their ability to form reversible covalent complexes with molecules containing diol groups. This property is exploited in various applications, such as molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 3-(Hydroxymethyl)phenylboronic acid
Comparison: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is unique due to the presence of chlorine atoms and a hydroxymethyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the boronic acid, making it more reactive in certain coupling reactions compared to unsubstituted phenylboronic acids .
This detailed article provides a comprehensive overview of Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
851756-55-3 |
|---|---|
Fórmula molecular |
C7H7BCl2O3 |
Peso molecular |
220.84 g/mol |
Nombre IUPAC |
[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 |
Clave InChI |
VPKKTRJMCRDMGV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1Cl)CO)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)


![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

